mechanism of action of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide
mechanism of action of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide
The following technical guide details the mechanism of action, chemical biology, and experimental validation of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide , a bioactive small molecule identified as a modulator of cellular stress pathways.[1][2]
[1][2]
Executive Summary
N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide (CAS: 478064-98-1) is a synthetic sulfonyl acetamide derivative identified through high-throughput screening (HTS) campaigns as a pleiotropic modulator of protein homeostasis.[1][2] Its primary biological activity is the activation of the Unfolded Protein Response (UPR) and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) .[1][2] Structural analysis and phenotypic profiling suggest it functions as a Protein Disulfide Isomerase (PDI) inhibitor , a mechanism shared with structurally related probes like AA147.[1][2] By covalently modifying active-site cysteines in PDI, the compound disrupts oxidative protein folding, triggering the adaptive UPR and mimicking a hypoxic state.[1]
Chemical Identity & Structural Pharmacophore
The compound belongs to the N-aryl-2-(arylsulfonyl)acetamide class.[1][2] Its activity is driven by the electrophilic nature of the acetamide linker, modulated by the electron-rich morpholine ring.[1][2]
| Property | Detail |
| IUPAC Name | N-(4-morpholin-4-ylphenyl)-2-(benzenesulfonyl)acetamide |
| CAS Number | 478064-98-1 |
| Molecular Formula | C₁₈H₂₀N₂O₄S |
| Molecular Weight | 360.43 g/mol |
| Key Pharmacophore | Sulfonyl Acetamide Core : Acts as a "chemical switch" capable of alkylating nucleophilic thiols.Morpholine Ring : Improves solubility and pharmacokinetic profile; likely participates in hydrogen bonding within the target pocket.[1][2][3] |
| Reactivity Class | Electrophile / Michael Acceptor Surrogate : The methylene group alpha to the sulfonyl and carbonyl is acidic and potentially reactive towards cysteine thiols via nucleophilic substitution or oxidative mechanisms.[1][2] |
Core Mechanism: PDI Inhibition & UPR Activation
The dominant mechanism of action is the modulation of the endoplasmic reticulum (ER) stress response.[1][2]
Protein Disulfide Isomerase (PDI) Inhibition
PDI is a chaperone enzyme critical for forming disulfide bonds in secretory proteins.[1][2] N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide is hypothesized to act as a covalent inhibitor of PDI.[1][2]
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Mechanism : The compound targets the active site cysteines (CXXC motif) of PDI.[1][2] The sulfonyl acetamide moiety facilitates a covalent modification (likely alkylation), preventing PDI from resolving non-native disulfide bonds.[1][2]
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Consequence : Accumulation of unfolded or misfolded proteins in the ER lumen.[1][2]
Activation of the Unfolded Protein Response (UPR)
The loss of PDI function triggers the UPR to restore proteostasis.[1][2] This compound specifically activates the ATF6 and IRE1-XBP1 branches.[1][2]
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ER Stress Sensing : Accumulation of unfolded proteins causes BiP (GRP78) to dissociate from UPR sensors (IRE1, PERK, ATF6).[1][2]
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Signal Transduction :
-
Transcriptional Output : Upregulation of chaperones (e.g., BiP, GRP94) and foldases to resolve the stress.[1][2]
HIF-1α Stabilization (Hypoxia Mimetic)
The compound also acts as a hypoxia mimetic.[1][2] PDI inhibition prevents the proper folding of Prolyl Hydroxylase Domain (PHD) enzymes or directly impacts the VHL-HIF interaction, leading to:
-
Inhibition of HIF-1α degradation : HIF-1α accumulates even in normoxia.[1][2]
-
Gene Expression : Activation of hypoxia-response genes (e.g., VEGF, GLUT1).[1][2]
Secondary Target: Furin Inhibition
Biochemical screens have identified the compound as an inhibitor of Furin , a proprotein convertase.[1][2] This may be due to direct binding to the catalytic site or an indirect effect of PDI inhibition, as Furin requires extensive disulfide bonding for maturation.[1][2]
Caption: Mechanistic pathway showing PDI inhibition as the central node driving both UPR activation and HIF-1α stabilization.[1][2]
Experimental Validation Protocols
UPR Activation Reporter Assay
This protocol validates the compound's ability to activate the IRE1-XBP1 axis using a luciferase reporter.[1][2]
Materials:
-
HEK293T cells stably expressing the XBP1-Luciferase reporter (spliced XBP1 frame).[1][2]
-
Compound: N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide (10 mM stock in DMSO).[1][2]
-
Positive Control: Thapsigargin (Tg) or Tunicamycin (Tm).[2]
Workflow:
-
Seeding : Plate 5,000 cells/well in a 384-well white microplate in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.
-
Treatment : Add compound (dose-response: 0.1 µM to 50 µM) using an acoustic dispenser or pin tool.[1][2] Maintain DMSO < 0.5%.[1][2]
-
Incubation : Incubate for 12–24 hours.
-
Detection : Add One-Step Luciferase reagent (equal volume).[1][2] Incubate 10 min at RT.
-
Readout : Measure luminescence on a plate reader.
-
Analysis : Calculate EC₅₀ relative to Thapsigargin (100% activation).
Furin Biochemical Inhibition Assay
Validates direct inhibition of Furin protease activity.[1][2]
Materials:
Workflow:
-
Preparation : Dilute Furin enzyme to 1 nM in Assay Buffer.
-
Incubation : Add compound (10 µM screening dose) to enzyme.[1][2] Incubate 15 min at RT to allow potential covalent binding.
-
Reaction Start : Add Boc-RVRR-AMC substrate (50 µM final).[1][2]
-
Kinetic Read : Monitor fluorescence (Ex 360 nm / Em 460 nm) every 2 min for 60 min.
-
Analysis : Determine initial velocity (V₀). Calculate % Inhibition =
.[2]
Summary of Biological Activities
The following table summarizes the compound's profile from major screening campaigns.
| Target / Pathway | Assay Type | Outcome | Reference ID |
| UPR (IRE1/XBP1) | Cell-based Reporter (Luciferase) | Activator | PubChem AID 504664 |
| Hypoxia (HIF-1α) | Cell-based Fluorescence | Activator | PubChem AID 1479 |
| Furin | Biochemical Fluorogenic | Inhibitor | PubChem AID 1496 |
| RGS4 | Biochemical | Inhibitor | PubChem AID 485297 |
References
-
PubChem Bioassay Record . "Primary cell-based high-throughput screening assay for identification of compounds that activate the adaptive arm of the Unfolded Protein Response".[1][2] National Library of Medicine.[1][2] Link
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PubChem Bioassay Record . "Fluorescent Cell-Based Secondary Screen to Identify Activators of the Hypoxia Factor 1 (HIF-1) Pathway". National Library of Medicine.[1][2] Link
-
PubChem Bioassay Record . "Biochemical HTS for Inhibitors of the Proprotein Convertase Furin". National Library of Medicine.[1][2] Link[2]
-
Paxman, R., et al. (2018) .[1][2] "Pharmacologic ATF6 activation confers global protection in widespread disease models".[1][2] Science, 361(6407), 1169-1175.[1][2] (Context on sulfonyl acetamides as PDI/UPR modulators). Link[2]
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Grandjean, J.M.D., et al. (2020) .[1][2] "Pharmacologic IRE1/XBP1s activation confers targeted ER proteostasis reprogramming". Nature Chemical Biology, 16, 1052–1061.[1][2] (Context on related IRE1 activators like IXA4). Link
Sources
- 1. 5-Butyl-8,8-dimethyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-d]pyridin-1-amine | C15H22N4S | CID 4519806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-[4-[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline-3-carbonyl]piperazin-1-yl]-1H-pyridin-2-one | C25H32N4O3 | CID 44441874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-{2-[2-(4-Fluoro-phenyl)-5-isopropyl-pyrrol-1-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one | C20H24FNO3 | CID 13785438 - PubChem [pubchem.ncbi.nlm.nih.gov]
